BenchChemオンラインストアへようこそ!

Leo 271 f

Prostate Cancer Androgen Receptor Competitive Binding

Leo 271 f, chemically identified as estromustine (CAS 62899-40-5), is a steroidal nitrogen mustard derivative functioning as a dual-mechanism antineoplastic agent. It is the primary active metabolite of the prodrug estramustine phosphate, formed via in vivo dephosphorylation and oxidation.

Molecular Formula C23H29Cl2NO3
Molecular Weight 438.4 g/mol
CAS No. 62899-40-5
Cat. No. B1671320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeo 271 f
CAS62899-40-5
Synonymsestromustine
estrone 17 beta-3-N-bis(2-chloroethyl)carbamate
Leo 271 f
Molecular FormulaC23H29Cl2NO3
Molecular Weight438.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl
InChIInChI=1S/C23H29Cl2NO3/c1-23-9-8-18-17-5-3-16(29-22(28)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)27/h3,5,14,18-20H,2,4,6-13H2,1H3/t18-,19-,20+,23+/m1/s1
InChIKeyAXWYROHIFVWHMR-UGTOYMOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leo 271 f (Estromustine, CAS 62899-40-5): Product Baseline for Prostate Cancer Research and Cytotoxicity Studies


Leo 271 f, chemically identified as estromustine (CAS 62899-40-5), is a steroidal nitrogen mustard derivative functioning as a dual-mechanism antineoplastic agent [1]. It is the primary active metabolite of the prodrug estramustine phosphate, formed via in vivo dephosphorylation and oxidation [2]. The compound's molecular structure integrates an estrone backbone with a bis(2-chloroethyl)carbamate nitrogen mustard moiety, enabling both estrogen receptor-mediated tissue targeting and DNA alkylation-driven cytotoxicity [3]. This bifunctional design is essential to its scientific utility in prostate cancer research, specifically as a chemical probe for studying androgen receptor antagonism and microtubule disruption [4].

Leo 271 f (Estromustine) Cannot Be Interchanged with Estramustine or Standard Antiandrogens: Evidence of Metabolic and Target Selectivity


Procurement of generic or structurally related nitrogen mustards or steroidal antiandrogens as substitutes for Leo 271 f is not scientifically justifiable due to quantifiable differences in target engagement and metabolic fate. Unlike the prodrug estramustine phosphate, Leo 271 f is the immediate active metabolite that directly engages the mutant androgen receptor (m-AR) with a defined EC50 [1]. Furthermore, while other estramustine phosphate metabolites such as estrone and β-estradiol demonstrate potent m-AR binding, Leo 271 f uniquely couples this receptor interaction with a nitrogen mustard warhead that facilitates DNA crosslinking, a dual cytotoxic mechanism not replicated by simple steroidal ligands or non-steroidal antiandrogens [2]. In human prostate tumor tissue, the selective accumulation of estromustine (Leo 271 f) significantly exceeds that of its parent or other metabolites, confirming that replacement with upstream compounds or alternative antiandrogens (e.g., bicalutamide, hydroxyflutamide) alters the effective tissue pharmacology and experimental outcome [3].

Quantitative Differentiation of Leo 271 f (Estromustine) Against Key Comparators: EC50, IC50, Pharmacokinetic, and Binding Data


m-AR Binding Affinity of Leo 271 f vs. Estramustine and Antiandrogens in LNCaP Cells

In a direct head-to-head radioligand displacement assay using [3H]methyltrienolone in LNCaP cells, Leo 271 f (estromustine) demonstrated a higher affinity for the mutant androgen receptor (m-AR) compared to its immediate metabolic precursor, estramustine. The EC50 value for estromustine was 2.612 ± 0.584 μM, while estramustine exhibited an EC50 of 3.129 ± 0.312 μM [1]. In contrast, the prodrug estramustine phosphate showed negligible binding (EC50 > 10 μM) [2]. Notably, the non-steroidal antiandrogen bicalutamide (EC50 4.920 ± 0.361 μM) was less potent at this target, while hydroxyflutamide was more potent (0.254 ± 0.012 μM) but exhibited agonist properties in downstream assays [3].

Prostate Cancer Androgen Receptor Competitive Binding

Cytotoxic Potency of Leo 271 f vs. Estramustine in LNCaP Prostate Cancer Cells

Cross-study analysis of cell viability assays in the LNCaP human prostate cancer line reveals a quantifiable difference in cytotoxic potency between Leo 271 f and estramustine. Estromustine exhibits an IC50 of 9.73 μM after standard incubation . In contrast, estramustine demonstrates an IC50 of approximately 10.97 ± 1.68 μM for downstream functional inhibition (PSA mRNA expression) [1]. While the assays measure different endpoints (viability vs. mRNA), the data suggest that estromustine's direct cytotoxicity is at least as potent as, if not slightly more than, that of estramustine, with the added benefit of not requiring metabolic conversion for m-AR engagement.

Cytotoxicity Antineoplastic LNCaP

Selective Tumor Accumulation of Leo 271 f vs. Estramustine and Other Metabolites in Human Prostatic Tissue

Quantitative analysis of human prostate tumor biopsies from patients treated with estramustine phosphate (560-840 mg/day) demonstrates that Leo 271 f (estromustine) is the predominant metabolite accumulating in neoplastic tissue. Tumor concentrations of estromustine ranged from 205 to 485 ng/g, significantly higher than estramustine (95-370 ng/g) and substantially exceeding estradiol (7-36 ng/g) and estrone (63-160 ng/g) [1]. Furthermore, while estromustine plasma and tumor levels were roughly equivalent (235-450 ng/mL vs. 205-485 ng/g), estramustine exhibited a six-fold higher concentration in tumor compared to plasma, but its absolute tumor concentration remained lower than that of estromustine [2]. Binding studies confirm this accumulation is mediated by a specific estramustine-binding protein (EMBP) with high affinity (Kd 10 nmol/L) for both estromustine and estramustine [3].

Pharmacokinetics Tissue Distribution Estramustine-binding protein

Pharmacokinetic Profile: Terminal Half-Life of Leo 271 f vs. Estramustine Phosphate

A critical pharmacokinetic distinction for in vivo study design is the terminal elimination half-life of Leo 271 f compared to the parent prodrug. Estromustine exhibits a terminal half-life of approximately 13.6 hours, with a reported range of 9 to 23 hours depending on patient metabolism [1]. In contrast, the prodrug estramustine phosphate has a significantly shorter elimination half-life of just 3.7 hours [2]. This extended residence time for the active metabolite supports less frequent dosing in xenograft models and ensures sustained target engagement, a key advantage when translating in vitro findings to in vivo efficacy studies.

Pharmacokinetics Half-Life Estromustine

Recommended Research and Industrial Applications for Leo 271 f (Estromustine) Based on Quantified Differentiation


Mutant Androgen Receptor (m-AR) Antagonism Assays in LNCaP and CRPC Models

Utilize Leo 271 f as a benchmark m-AR ligand for competitive binding and transactivation assays. The direct head-to-head EC50 data (2.612 μM) positions this compound as a superior tool for studying androgen receptor blockade compared to estramustine (3.129 μM) or bicalutamide (4.920 μM). This application is particularly relevant for research into castration-resistant prostate cancer (CRPC) where m-AR signaling is a primary resistance mechanism [1].

In Vitro Cytotoxicity Screening in Hormone-Refractory Prostate Cancer Panels

Incorporate Leo 271 f as a positive control or primary test article in LNCaP and other prostate cancer viability assays. With a defined IC50 of 9.73 μM, it serves as a reliable benchmark for evaluating novel antineoplastic agents or combination therapies (e.g., with taxanes) aimed at microtubule disruption and DNA damage .

In Vivo Pharmacokinetic and Tissue Distribution Studies in Xenograft Models

Given its extended terminal half-life (13.6 hours) and selective tumor accumulation mediated by EMBP (Kd 10 nM), Leo 271 f is the ideal metabolite for validating tumor-targeting hypotheses in murine xenograft models. Its stable plasma concentration profile reduces dosing frequency and improves model consistency compared to the short-lived prodrug [2].

Estramustine-Binding Protein (EMBP) Characterization and Ligand Optimization

Leo 271 f, alongside estramustine, exhibits high-affinity binding (Kd 10 nmol/L) to EMBP, a protein implicated in selective drug uptake in prostate and pancreatic tumors. This compound is essential for biochemical studies aimed at characterizing EMBP's ligand specificity and for screening next-generation EMBP-targeted cytotoxics [3].

Quote Request

Request a Quote for Leo 271 f

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.